4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide group, which is further linked to a tetrahydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene derivative and introduce the sulfonamide group through sulfonation followed by amination. The tetrahydroisoquinoline moiety can be synthesized separately and then coupled with the sulfonamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form strong hydrogen bonds, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methylbenzenesulfonamide
- N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- 3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Uniqueness
4-fluoro-3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the tetrahydroisoquinoline moiety. The fluorine atom can significantly influence the compound’s reactivity and binding properties, while the tetrahydroisoquinoline moiety adds structural complexity and potential biological activity.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-19(23)22-9-8-14-4-5-16(11-15(14)12-22)21-26(24,25)17-6-7-18(20)13(2)10-17/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLUHDTLWKDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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